molecular formula C13H15NO4 B8694295 1-(4-Methoxybenzyl)-5-oxoproline CAS No. 116404-25-2

1-(4-Methoxybenzyl)-5-oxoproline

Numéro de catalogue: B8694295
Numéro CAS: 116404-25-2
Poids moléculaire: 249.26 g/mol
Clé InChI: FWFUCUAZXZTVKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Methoxybenzyl)-5-oxoproline is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(4-Methoxybenzyl)-5-oxoproline has the molecular formula C13H15NO4C_{13}H_{15}NO_4 and a CAS number of 116404-25-2. Its structure features a methoxybenzyl group attached to a 5-oxoproline core, which is an intermediate in the gamma-glutamyl cycle, playing a crucial role in glutathione metabolism.

Pharmaceutical Applications

1. Drug Development:
this compound is being explored as a lead compound in drug discovery. Its structural characteristics allow it to interact with various biological targets, particularly receptors involved in pain management and metabolic pathways. The compound's ability to modulate these pathways makes it a candidate for developing analgesics or treatments for metabolic disorders related to glutathione deficiency.

2. Metabolic Disorders:
Research indicates that 5-oxoproline can accumulate in certain metabolic conditions, leading to high anion gap metabolic acidosis. Studies have shown that compounds like N-acetylcysteine can effectively treat conditions associated with elevated levels of 5-oxoproline, suggesting that derivatives such as this compound may also play a role in therapeutic interventions for similar metabolic disturbances .

Case Studies and Clinical Insights

1. Acquired 5-Oxoprolinemia:
Several case studies highlight the clinical implications of 5-oxoproline accumulation due to chronic acetaminophen use, which can lead to metabolic acidosis. For instance, one case documented a patient who developed severe acidosis after prolonged acetaminophen therapy. The administration of N-acetylcysteine resulted in rapid resolution of symptoms, emphasizing the importance of monitoring 5-oxoproline levels in at-risk populations .

2. Treatment Protocols:
In clinical settings, protocols involving intravenous N-acetylcysteine have been established for treating patients with elevated 5-oxoproline levels due to chronic drug use or malnutrition. These findings suggest that compounds like this compound could be investigated for their potential to mitigate acidosis through similar mechanisms .

Research Findings and Authoritative Insights

Recent literature reviews and studies have emphasized the underdiagnosed nature of 5-oxoproline-related metabolic acidosis. A systematic review indicated that awareness of this condition is crucial for timely diagnosis and treatment, particularly in patients with chronic illnesses or those on long-term medication regimens . Furthermore, ongoing research into the biochemical pathways involving gamma-glutamyl cycle intermediates continues to shed light on novel therapeutic avenues for managing oxidative stress-related conditions.

Propriétés

Numéro CAS

116404-25-2

Formule moléculaire

C13H15NO4

Poids moléculaire

249.26 g/mol

Nom IUPAC

1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-11(13(16)17)6-7-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17)

Clé InChI

FWFUCUAZXZTVKU-UHFFFAOYSA-N

SMILES canonique

COC1=CC=C(C=C1)CN2C(CCC2=O)C(=O)O

Origine du produit

United States

Synthesis routes and methods

Procedure details

A solution of 16.80 g of sodium hydroxide pellets in 175 ml of water was treated with 75 g of (±)-1-[(4-methoxyphenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone and the mixture was heated for two hours with a steam bath. The solution was cooled to room temperature and extracted with diethyl ether (2×300 ml). The aqueous phase was acidified to about pH=1 with 50 ml of concentrated hydrochloric acid and extracted with dichloromethane (3×250 ml). The dried (Na2SO4) organic phase was vacuum filtered and concentrated to an oil which solidified on standing (80 g). The solid was recrystallized from toluene (300 ml) to give 34.18 g of crystals, m.p. 103°-104.5° C.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
(±)-1-[(4-methoxyphenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.